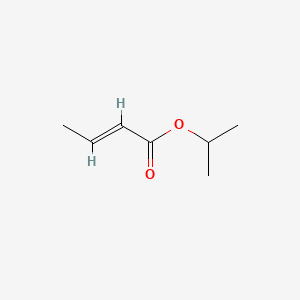

Isopropyl crotonate

CAS No.: 6284-46-4

Cat. No.: VC3730520

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6284-46-4 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | propan-2-yl (E)-but-2-enoate |

| Standard InChI | InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ |

| Standard InChI Key | AABBHSMFGKYLKE-SNAWJCMRSA-N |

| Isomeric SMILES | C/C=C/C(=O)OC(C)C |

| SMILES | CC=CC(=O)OC(C)C |

| Canonical SMILES | CC=CC(=O)OC(C)C |

Introduction

Chemical Identity and Properties

Basic Chemical Information

Isopropyl crotonate is an ester formed from crotonic acid and isopropyl alcohol. It has several synonyms in scientific literature, including Crotonic Acid Isopropyl Ester and 2-Butenoic acid, 1-methylethyl ester, (2E)- .

| Parameter | Value |

|---|---|

| CAS Number | 6284-46-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (E)-2-butenoic acid 1-methylethyl ester |

| Structural Configuration | (E)- or trans- configuration |

The compound has a defined molecular structure with the carboxyl group of crotonic acid forming an ester bond with the hydroxyl group of isopropyl alcohol. The (E)- designation indicates that the compound maintains a trans configuration along the carbon-carbon double bond .

Physical Properties

Isopropyl crotonate exists as a clear liquid at room temperature with specific physical characteristics that make it suitable for various laboratory applications.

| Property | Value |

|---|---|

| Physical Appearance | Clear Liquid |

| Boiling Point | 147°C |

| Specific Gravity (20/20) | 0.89 |

| Purity (Commercial) | >98.0% (GC) |

These physical properties influence the compound's handling requirements and its applications in various chemical processes .

| Storage Temperature | Recommended Usage Period |

|---|---|

| -80°C | Within 6 months |

| -20°C | Within 1 month |

To increase solubility when preparing stock solutions, heating the tube to 37°C followed by oscillation in an ultrasonic bath is recommended . Additionally, researchers should avoid repeated freezing and thawing of solutions to prevent compound degradation.

Stock Solution Preparation

For research applications requiring precise concentrations, the following table provides guidance for preparing stock solutions of isopropyl crotonate:

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 7.8021 mL | 39.0107 mL | 78.0214 mL |

| 5 mM | 1.5604 mL | 7.8021 mL | 15.6043 mL |

| 10 mM | 0.7802 mL | 3.9011 mL | 7.8021 mL |

This table assists researchers in calculating appropriate volumes needed to achieve desired molar concentrations for experimental work . The solvent selection should be made according to the solubility properties of isopropyl crotonate for specific applications.

Applications in Chemical Research

Polymer Science Applications

One of the most significant applications of isopropyl crotonate is in polymer chemistry. Research has demonstrated that isopropyl crotonate can be utilized in group-transfer polymerization (GTP) processes to synthesize poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions .

Studies have shown that when using organic superacid catalysts such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) and appropriate initiators like 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), poly(isopropyl crotonate) can be synthesized with excellent control over polymer properties .

The polymerization of isopropyl crotonate follows a controlled mechanism under optimized reaction conditions:

-

The reaction typically occurs in dichloromethane (CH₂Cl₂) at controlled temperatures

-

The molecular weight of the resulting polymer increases linearly with reaction time

-

Narrow molecular weight distributions can be achieved, indicating well-controlled polymerization

These characteristics make isopropyl crotonate valuable in developing specialized polymeric materials with defined properties .

Synthesis Methods

Laboratory Synthesis

The synthesis of isopropyl crotonate typically involves the esterification of crotonic acid with isopropyl alcohol. A documented synthesis method for similar compounds involves the following steps:

-

Combining crotonic acid and the appropriate alcohol (in this case, isopropyl alcohol)

-

Adding a suitable solvent (such as chloroform)

-

Catalyzing the reaction with a small amount of sulfuric acid

-

Refluxing the mixture for an extended period

-

Purifying through extraction, washing, and distillation processes

This approach has been documented for similar crotonate esters, with yields typically around 57% after purification .

| Specification | Typical Value |

|---|---|

| Purity | >98.0% (GC) |

| Form | Clear Liquid |

| CAS Number | 6284-46-4 |

| MDL Number | MFCD00059053 |

These specifications help researchers identify appropriate sources for their experimental needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume